molecular formula C12H18O B14568239 10-Methylundeca-2,5-diyn-1-OL CAS No. 61626-16-2

10-Methylundeca-2,5-diyn-1-OL

Cat. No.: B14568239
CAS No.: 61626-16-2
M. Wt: 178.27 g/mol
InChI Key: RVEFQXRRYVVSAO-UHFFFAOYSA-N
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Description

10-Methylundeca-2,5-diyn-1-OL is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with two triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylundeca-2,5-diyn-1-OL typically involves the use of propargyl alcohol as a starting material. The process includes the following steps:

    Formation of the Carbon Chain: The carbon chain is extended using a series of reactions involving alkylation and coupling reactions.

    Introduction of Triple Bonds: The triple bonds are introduced through dehydrohalogenation reactions, where halogenated intermediates are treated with strong bases.

    Hydroxyl Group Addition: The hydroxyl group is added through hydroboration-oxidation reactions, where borane is used to add the hydroxyl group to the terminal carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

10-Methylundeca-2,5-diyn-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10-Methylundeca-2,5-diyn-1-OL involves its interaction with various molecular targets. The hydroxyl group and triple bonds allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    Undeca-2,5-diyn-1-OL: Similar structure but lacks the methyl group at the 10th position.

    10-Methylundeca-2,5-diyn-1-AL: Similar structure but with an aldehyde group instead of a hydroxyl group.

Uniqueness: 10-Methylundeca-2,5-diyn-1-OL is unique due to the presence of both a hydroxyl group and two triple bonds in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

61626-16-2

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

10-methylundeca-2,5-diyn-1-ol

InChI

InChI=1S/C12H18O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,5-6,8,10-11H2,1-2H3

InChI Key

RVEFQXRRYVVSAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC#CCC#CCO

Origin of Product

United States

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